molecular formula C10H9F2NO2 B11889491 7,8-Difluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

7,8-Difluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

Cat. No.: B11889491
M. Wt: 213.18 g/mol
InChI Key: KZAULURQZSXNSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-Difluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a heterocyclic compound that belongs to the class of tetrahydroquinolines It is characterized by the presence of two fluorine atoms at the 7th and 8th positions of the quinoline ring, and a carboxylic acid group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Difluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of fluorinated anilines and ketones, followed by cyclization and subsequent functionalization to introduce the carboxylic acid group. The reaction conditions often require the use of catalysts, such as Lewis acids, and may involve steps like nucleophilic substitution and oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters is crucial to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

7,8-Difluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted quinolines and tetrahydroquinolines, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 7,8-Difluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, making it a potent inhibitor of certain biological pathways. The carboxylic acid group plays a crucial role in the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8-Difluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is unique due to the presence of two fluorine atoms, which significantly enhance its chemical stability and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C10H9F2NO2

Molecular Weight

213.18 g/mol

IUPAC Name

7,8-difluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

InChI

InChI=1S/C10H9F2NO2/c11-7-2-1-5-3-6(10(14)15)4-13-9(5)8(7)12/h1-2,6,13H,3-4H2,(H,14,15)

InChI Key

KZAULURQZSXNSD-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC2=C1C=CC(=C2F)F)C(=O)O

Origin of Product

United States

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